4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide
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Overview
Description
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzenesulfonamide group through a Schiff base linkage. The presence of the chloro substituent on the benzene ring further enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Schiff Base: The reaction between 4-chlorobenzenesulfonamide and 8-quinolinecarboxaldehyde in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine, resulting in the formation of 4-chloro-N-(quinolin-8-ylmethyl)benzenesulfonamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-chloro-N-(quinolin-8-ylmethyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide primarily involves the inhibition of specific enzymes. For instance, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
N-(4-chlorophenyl)benzenesulfonamide: Another sulfonamide derivative with potential biological activity.
Uniqueness
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide stands out due to its unique combination of a quinoline moiety and a benzenesulfonamide group linked through a Schiff base. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-14-6-8-15(9-7-14)23(21,22)20-19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-11,20H/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGKNMVKLAJBN-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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